1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene followed by the introduction of a trifluoromethyl group. The final step involves the reduction of the nitro group to an alcohol. Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro and chloro groups can participate in various biochemical reactions, influencing the compound’s activity .
Comparison with Similar Compounds
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: This compound also contains a chloro and nitro group but differs in its thiourea moiety, which imparts different chemical properties and applications.
4-Chloro-3-nitrophenylthioureas: These compounds share the chloro and nitro groups but have different substituents, affecting their reactivity and biological activity.
Properties
Molecular Formula |
C8H5ClF3NO3 |
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Molecular Weight |
255.58 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
InChI Key |
YBDSSQNQHMOOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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